1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a bicyclic ketone derivative featuring a nitro (-NO₂) substituent at the 1-position of the benzo[7]annulene ring. The benzo[7]annulene scaffold, a seven-membered ring fused to a benzene ring, is a versatile platform for chemical modifications, enabling diverse pharmacological and material applications. The nitro group introduces strong electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions, making this compound distinct among its analogs .
Properties
IUPAC Name |
1-nitro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11-7-2-1-4-8-9(11)5-3-6-10(8)12(14)15/h3,5-6H,1-2,4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZYIODQPTXKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Nitro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a nitro-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 205.21 g/mol
- CAS Number : 251554-42-4
Synthesis
The synthesis of 1-nitro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one typically involves the nitration of the corresponding benzoannulene derivative. Various synthetic routes have been explored to optimize yield and purity. The compound can be synthesized through electrophilic aromatic substitution reactions or via the reduction of nitro precursors.
Antimicrobial Properties
Nitro compounds are known for their antimicrobial activity. Studies have shown that nitro derivatives can exert significant effects against various pathogens. For instance, nitro-containing molecules like metronidazole are effective against Staphylococcus aureus and Candida species due to their ability to form reactive intermediates that damage microbial DNA .
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Metronidazole | Staphylococcus aureus | 15.6 μg/mL |
| 1-Nitro Derivative | Candida spp. | 62.5 μg/mL |
Anti-inflammatory Effects
Research indicates that nitro fatty acids exhibit anti-inflammatory properties by modulating cellular signaling pathways. These compounds can interact with proteins involved in inflammation, such as iNOS and COX-2 . The presence of the nitro group enhances the compound's ability to inhibit inflammatory mediators effectively.
Cytotoxicity Against Cancer Cells
Recent studies have highlighted the cytotoxic potential of 1-nitro derivatives against cancer cell lines. For example, compounds derived from similar structures have shown promising results in inducing apoptosis in gastric adenocarcinoma cells (MKN-45), outperforming conventional chemotherapeutics like Paclitaxel .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 1-Nitro Derivative | MKN-45 | <10 |
| Paclitaxel | MKN-45 | >20 |
The biological activity of 1-nitro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is primarily attributed to its ability to undergo reduction within biological systems, generating reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction leads to cellular damage and death in pathogens and cancer cells alike.
- Reduction : The nitro group is reduced to form nitroso species.
- DNA Interaction : Reactive intermediates bind covalently to DNA, causing strand breaks.
- Inflammatory Pathway Modulation : Inhibition of key enzymes involved in inflammatory responses.
Study on Antimicrobial Activity
A recent investigation focused on synthesizing various nitro derivatives and assessing their antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The study revealed that certain halogenated derivatives exhibited superior antimicrobial activity compared to unmodified compounds .
Study on Cytotoxicity
A comparative analysis was conducted using several nitro-containing compounds against different cancer cell lines. The results indicated that the structural modifications significantly influenced cytotoxicity levels, with specific derivatives demonstrating enhanced potency against gastric cancer cells .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that derivatives of 1-nitro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibit promising antitumor properties. A study demonstrated that this compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In vitro assays showed that concentrations as low as 10 µM resulted in significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the generation of reactive oxygen species (ROS) which induced oxidative stress in the cells.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses inhibitory effects against several bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Material Science Applications
1. Organic Electronics
1-Nitro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one has potential applications in organic electronics due to its unique electronic properties. It can be utilized as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study:
A recent study highlighted the use of this compound in the fabrication of OLEDs. Devices incorporating this compound exhibited enhanced brightness and efficiency compared to traditional materials.
Synthesis and Modifications
The synthesis of 1-nitro-6,7,8,9-tetrahydro-5H-benzo annulen-5-one typically involves multi-step reactions starting from simpler organic compounds. Various modifications can be made to enhance its properties or tailor its applications.
Synthesis Overview:
- Starting Material : Phenolic compounds
- Reagents : Nitric acid for nitration
- Conditions : Controlled temperature to prevent over-nitration
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 21413-77-4)
- Substituent : Chlorine at position 3.
- Synthesis : Prepared via direct chlorination or substitution reactions.
- Properties : Molecular weight 195.66 g/mol, SMILES
c1cc2c(cc1Cl)C(=O)CCCC2. - Applications : Intermediate in organic synthesis; used in studies requiring halogenated scaffolds .
- Contrast : The chloro group is less electron-withdrawing than nitro, leading to milder electronic effects on the aromatic system.
- 2-Bromo-3,5,5,9-tetramethyl-1-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulene Substituents: Bromine and nitro groups at positions 2 and 1, respectively. Analysis: DFT studies reveal strong intramolecular interactions due to nitro and bromine, enhancing stability. Hirshfeld surface analysis shows dominant H···O/N contacts (45–50% contribution) . Therapeutic Potential: Molecular docking suggests modulation of neurotransmitter pathways, contrasting with simpler halogenated derivatives lacking nitro groups .
Phenyl-Substituted Derivatives
1-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (5h)
- Synthesis : Suzuki-Miyaura cross-coupling (90% yield) using Pd(PPh₃)₄ and phenylboronic acid.
- NMR Data : $ ^1H $ NMR (400 MHz, CDCl₃): δ 7.64 (dd, J = 7.5 Hz), 7.48–7.27 (m, 6H) .
- Electronic Effects : The phenyl group enhances π-π stacking but lacks the polarizability of nitro, reducing dipole-dipole interactions .
3-Phenyl Derivative (5j)
Alkyl and Allyl Derivatives
- 6-Allyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Synthesis : Allylation via LiHMDS/THF at −78°C (34% yield).
- Reactivity : Allyl groups enable further functionalization (e.g., alkylation to 6-allyl-6-methyl derivatives) .
- Contrast : The nitro group’s electron-withdrawing nature reduces nucleophilic reactivity compared to allyl’s electron-donating effects .
Fluorinated Derivatives
- 6-Fluoro-6-phenoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (4u) Synthesis: Rhodium-catalyzed oxyfluorination (70% yield). $ ^{19}F $-NMR: δ −118.8 (d, J = 62.1 Hz) . Applications: Fluorine’s electronegativity enhances metabolic stability but lacks nitro’s strong resonance effects .
Hydroxy and Methoxy Derivatives
6-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
1-Fluoro-2-methoxy Derivative (CAS 1378238-86-8)
Key Comparative Data
| Compound | Substituent(s) | Molecular Weight (g/mol) | Key Properties | Synthetic Yield |
|---|---|---|---|---|
| 1-Nitro-benzo[7]annulenone | -NO₂ at C1 | 193.18 | Strong electron-withdrawing; high dipole moment | Not reported |
| 3-Chloro-benzo[7]annulenone | -Cl at C3 | 195.66 | Moderate electron-withdrawing; versatile intermediate | 75% (alkylation) |
| 1-Phenyl-benzo[7]annulenone (5h) | -Ph at C1 | 224.26 | Enhanced π-stacking; $ ^1H $ NMR δ 7.64 (dd) | 90% |
| 6-Fluoro-phenoxy-benzo[7]annulenone | -F, -OPh at C6 | 286.20 | $ ^{19}F $-NMR δ −118.8; metabolic stability | 70% |
| 6-Allyl-benzo[7]annulenone | -CH₂CH₂CH₂ at C6 | 200.24 | Allyl enables further functionalization; colorless oil | 34% |
Research Findings and Implications
- Electronic Effects: Nitro derivatives exhibit pronounced electron-withdrawing behavior, altering reaction pathways (e.g., inhibiting C-F cleavage in perfluorobutyl analogs ).
- Biological Activity : Nitro-substituted compounds show promise in modulating neurotransmitter pathways, whereas phenyl/allyl derivatives target enzyme stabilization (e.g., CaMKIIα ).
- Synthetic Challenges : Nitration reactions require precise conditions to avoid over-oxidation, contrasting with milder halogenation or cross-coupling methods .
Q & A
Q. What are the standard synthetic routes for 1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, and how are they optimized?
The compound is typically synthesized via nitration of its parent benzosuberone scaffold. A common approach involves:
- Microwave-assisted synthesis : This method enhances reaction efficiency and yield by reducing reaction time (e.g., from hours to minutes) compared to conventional heating. For example, microwave irradiation achieved a 75% yield in the deprotection of 6-acetoxy derivatives using camphorsulfonic acid .
- Catalytic cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions enable functionalization of the annulene ring, as demonstrated in the synthesis of phenyl-substituted analogues (90% yield using Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O) .
- Protection/deprotection strategies : Tert-butyldiphenylsilyl (TBDPS) groups are used to stabilize intermediates during alkynylation-allylation-cyclization sequences, achieving enantioselectivity up to 90% ee .
Q. How is the structural integrity of 1-nitro derivatives confirmed experimentally?
Structural validation employs:
- NMR spectroscopy : Key signals include aromatic protons (δ 7.6–7.7 ppm for nitro-substituted rings) and carbonyl carbons (δ ~207 ppm for the ketone group) .
- Chromatographic purity : Flash column chromatography (e.g., heptane/EtOAC 9:1) ensures >95% purity .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₁₃H₁₄O₃ requires [M+H]⁺ = 218.2500) .
Q. What are the primary reactivity patterns of this nitro-annulene system?
The nitro group directs electrophilic substitution to the meta-position, while the ketone enables nucleophilic additions (e.g., Grignard reactions). Key transformations include:
- Reductive amination : Conversion to tertiary amines via reactions with dimethylamine or phenethylamines, yielding mast cell-stabilizing derivatives .
- Oxidative functionalization : Selenium dioxide-mediated bromination to generate tropone derivatives, though this method risks toxic byproducts .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Enantioselectivity is attained via:
- Iminium salt catalysis : Asymmetric oxidation of enol derivatives using chiral catalysts (e.g., camphorsulfonic acid), achieving 59% ee, though optimization is needed to match literature benchmarks (>98% ee) .
- Alkynylation-allylation-cyclization : Rhodium-catalyzed geminal oxytrifluoromethylation yields trifluoromethylated derivatives with 82% efficiency . Computational modeling (DFT) aids in predicting transition states and optimizing stereochemical outcomes .
Q. How do structural modifications impact pharmacological activity (e.g., mast cell stabilization)?
Structure-activity relationship (SAR) studies reveal:
- Tertiary amine substitution : Cyclohexenylamino groups at the 6-position enhance mast cell-stabilizing activity in vitro and in vivo. Derivatives with phenethyl substituents show improved bioavailability .
- Nitro vs. hydroxy groups : Nitro derivatives exhibit stronger electron-withdrawing effects, altering binding affinity to inflammatory targets like CaMKIIα .
Q. What analytical challenges arise in resolving conflicting data (e.g., enantiomeric excess discrepancies)?
Contradictions in enantiomeric excess (ee) values (e.g., 59% vs. >98% ) may stem from:
- Methodological variability : Differences in chiral stationary phases (e.g., Chiralcel IF vs. AD columns) or eluent systems (hexane/iPrOH ratios).
- Sample preparation : Impurities from incomplete deprotection (e.g., residual TBDPS groups) can skew HPLC results. Multi-technique validation (NMR, IR, polarimetry) is critical .
Q. What computational tools are used to predict/reactivity and optimize synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
